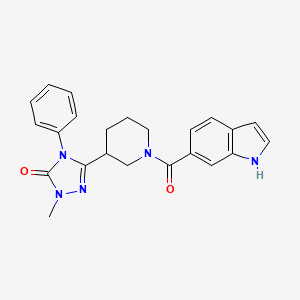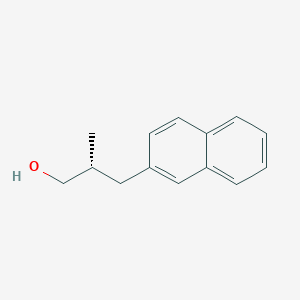
1-Benzyl-4-phénylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by a five-membered pyrrolidinone ring with benzyl and phenyl substituents
Applications De Recherche Scientifique
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer and neurological disorders.
Industry: Its unique properties have led to its use in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-phenylpyrrolidin-2-one can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin . Another method is the Aza-Baeyer-Villiger rearrangement, which involves the reaction of 3-phenylcyclobutanone with O-(diphenylphosphinyl)hydroxylamine in N,N-dimethylformamide . The reaction conditions typically include heating and stirring, followed by purification through chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Docking analyses have suggested that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s ability to interact with various proteins and enzymes highlights its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-phenylpyrrolidin-2-one can be compared to other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Cathinones: As a member of the cathinone class, it shares structural similarities with other synthetic stimulants.
The uniqueness of 1-Benzyl-4-phenylpyrrolidin-2-one lies in its specific substituents and the resulting biological activities, which distinguish it from other related compounds.
Conclusion
1-Benzyl-4-phenylpyrrolidin-2-one is a compound of significant interest due to its versatile applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and potential therapeutic development.
Propriétés
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMTKKZJUCLTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)


![N-[(3-chlorophenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)
![3-chloro-N'-[(1E)-(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B2378827.png)


![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)
